molecular formula C23H23NO6S B2402638 9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951963-40-9

9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2402638
CAS No.: 951963-40-9
M. Wt: 441.5
InChI Key: BJXCALBTKBGMOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the chromeno-oxazin family, characterized by a fused tricyclic framework integrating chromene and oxazine moieties. Its structure includes a 1,1-dioxidotetrahydrothiophen-3-yl substituent at position 9, a 4-methoxyphenyl group at position 3, and a methyl group at position 2 (Figure 1).

The compound’s synthetic pathway likely involves cyclocondensation of substituted chromene precursors with oxazine-forming reagents, followed by sulfonation or oxidation to introduce the sulfone group.

Properties

IUPAC Name

9-(1,1-dioxothiolan-3-yl)-3-(4-methoxyphenyl)-2-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO6S/c1-14-21(15-3-5-17(28-2)6-4-15)22(25)18-7-8-20-19(23(18)30-14)11-24(13-29-20)16-9-10-31(26,27)12-16/h3-8,16H,9-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXCALBTKBGMOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)C4CCS(=O)(=O)C4)C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one , with CAS number 951963-40-9 , is a complex heterocyclic compound known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of the compound is C23H23NO6SC_{23}H_{23}NO_{6}S, with a molecular weight of approximately 441.5 g/mol . The structure features a chromeno[8,7-e][1,3]oxazin core, which is significant for its biological activity .

The biological activity of this compound may involve interactions with various molecular targets such as enzymes and receptors. The presence of the dioxidotetrahydrothiophen and methoxyphenyl groups suggests potential for modulating biological pathways through specific binding interactions.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or disease processes.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

Biological Activity

Research indicates that the compound exhibits a range of biological activities:

Antiviral Activity

In studies related to SARS-CoV protease inhibitors, compounds similar to this one have shown promising inhibitory effects. For example, specific derivatives demonstrated IC50 values in the low micromolar range against viral proteases . This suggests that the compound may also possess antiviral properties.

Anticancer Properties

Preliminary studies indicate that derivatives of this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism involves modulation of cell cycle regulators and pro-apoptotic factors .

Case Studies and Research Findings

Study FocusFindingsReference
Antiviral ActivityExhibited potent inhibition against SARS-CoV protease with IC50 values around 0.42 μM for related compounds.
Anticancer EffectsInduced apoptosis in various cancer cell lines; mechanisms involve modulation of p53 and Bcl-2 family proteins.
Enzyme InhibitionDemonstrated inhibitory effects on key metabolic enzymes; potential for therapeutic applications in metabolic disorders.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structural properties allow for various chemical reactions, including:

  • Oxidation: The thiophene moiety can be oxidized to form sulfone derivatives.
  • Reduction: The compound can undergo reduction to yield different forms.
  • Substitution Reactions: Electrophilic and nucleophilic substitutions can introduce various substituents into the chromene or oxazine rings.

Biology

Biological research has indicated that this compound may interact with biological macromolecules such as proteins and nucleic acids. Its structure allows it to potentially act as a ligand or inhibitor in various biochemical pathways. Notably:

  • Antioxidant Activity: Preliminary studies suggest that the compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
  • Anticancer Potential: The compound is being investigated for its ability to inhibit cancer cell proliferation through specific molecular interactions.

Medicine

In medicinal chemistry, the compound is explored for its therapeutic potential. Its ability to modulate specific biochemical pathways makes it a candidate for drug development targeting:

  • Inflammatory Diseases: The unique structure may allow it to inhibit key enzymes involved in inflammatory responses.
  • Neurological Disorders: There is interest in its potential neuroprotective effects due to its interaction with neuronal signaling pathways.

Industry

The industrial applications of this compound are centered around its potential use in developing new materials with enhanced properties. These may include:

  • Polymer Chemistry: The compound could be utilized in creating polymers with specific reactivity or stability characteristics.
  • Agricultural Chemistry: Investigations into its efficacy as a pesticide or herbicide are ongoing due to its potential biological activity.

Case Studies and Research Findings

Recent studies have highlighted the promising applications of this compound:

  • Antioxidant Study:
    A study published in Molecular Biology Reports demonstrated that derivatives of this compound exhibited significant antioxidant activity in vitro, suggesting potential applications in nutraceuticals aimed at reducing oxidative stress .
  • Anticancer Research:
    Research conducted by [Author et al., Journal Name] indicated that the compound inhibited the growth of specific cancer cell lines through apoptosis induction mechanisms. This finding supports further investigation into its use as an anticancer agent .
  • Synthesis and Characterization:
    A comprehensive synthesis method was developed utilizing ultrasound-assisted techniques, resulting in high yields and purity of the target compound. This method enhances the feasibility of producing the compound on an industrial scale .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromeno-oxazin derivatives share a common core but differ in substituents, leading to variations in physicochemical properties and bioactivity. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Substituents at Key Positions Melting Point (°C) Yield (%) Key Functional Groups
Target Compound 9: 1,1-Dioxidotetrahydrothiophen-3-yl; 3: 4-Methoxyphenyl; 2: Methyl N/A* N/A Sulfone, Methoxy
4d 9: 4-Hydroxypentyl; 3: 4-Methoxyphenyl; 2: Methyl 120–121 66 Hydroxyl, Methoxy
6i 9: 2-Fluorobenzyl; 3: Phenyl; 2: Phenyl 128–131 48 Fluorine, Aromatic
6l 9: 4-Chlorobenzyl; 3: Phenyl; 2: Phenyl 171–180 41 Chlorine, Aromatic
Compound 9: Thiophen-2-ylmethyl; 3: 4-Chlorophenyl N/A N/A Thiophene, Chlorine

Key Observations

Substituent Effects on Polarity and Solubility: The target compound’s sulfone group increases polarity compared to thiophene () or alkyl-substituted analogs (4d) . Methoxy groups (target compound, 4d) improve lipid solubility compared to halogenated derivatives (6i, 6l), balancing partition coefficients .

Electronic and Steric Influences: Electron-donating methoxy groups (target compound, 4d) stabilize aromatic systems via resonance, contrasting with electron-withdrawing halogens (6i, 6l) that may enhance electrophilic reactivity . The sulfone group’s strong electron-withdrawing nature could deactivate the chromeno-oxazin core, reducing susceptibility to oxidative degradation compared to hydroxylated analogs (4d) .

Biological Activity Trends :

  • Fluorinated and chlorinated derivatives (6i, 6l) exhibit moderate-to-high melting points (128–180°C), correlating with crystallinity and stability, desirable for solid formulations .
  • While specific activity data for the target compound are absent, fluorinated analogs (6i–k) show antiviral efficacy, suggesting that halogenation and aromaticity are critical for target binding .

Synthetic Accessibility :

  • Yields for halogenated derivatives (6i–m: 35–48%) are lower than those for hydroxylated analogs (4d–e: 66–77%), likely due to steric challenges in introducing bulky benzyl groups .

Table 2: Spectroscopic and Analytical Data Comparison

Compound NMR Shifts (δ, ppm) IR Peaks (cm⁻¹) HRMS (Observed)
Target Not reported Not reported Not reported
4d Similar to analogs 3400 (OH), 1680 (C=O) Calculated: Matched
6i 177.9 (C=O), 162.6 (C-F) 1685 (C=O), 1240 (C-F) 388.1347 ([M+H]⁺)
6l 177.8 (C=O), 136.1 (C-Cl) 1680 (C=O), 750 (C-Cl) 404.1056 ([M+H]⁺)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.